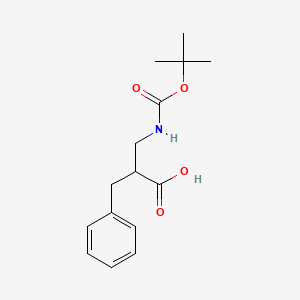
Tert-butyl 7-amino-4,4-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "Tert-butyl 7-amino-4,4-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboxylate" is a derivative of the isoquinoline family, which is a structural motif found in a variety of natural and synthetic compounds with diverse biological activities. The tert-butyl group is a common protecting group in organic synthesis, often used to protect carboxylic acids as their tert-butyl esters due to their stability and ease of removal under acidic conditions.
Synthesis Analysis
The synthesis of related tert-butyl isoquinoline derivatives has been explored in several studies. For instance, an improved synthesis of a closely related compound, (3R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, was achieved using a modified Pictet-Spengler reaction, yielding the product with high enantiomeric excess and overall yield starting from D-tyrosine . Another study describes the use of tert-butyl nitrite as an oxidant and N1 synthon in a multicomponent reaction leading to the formation of fused quinolines and isoquinolines through sequential C-N bond formations . Additionally, derivatives of N-tert-Butyldecahydro-3-isoquinoline carboxamide, a key fragment in HIV protease inhibitors, were prepared by alkylation reactions .
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives can be complex, with potential for multiple tautomeric forms. For example, the structure of a related compound, 5,7-di(tert-butyl)-2-(6,8-dimethyl-4-chloroquinoline-2-yl)-3-hydroxytropone, was determined by single-crystal X-ray diffraction analysis, revealing the presence of a hydrogen atom possibly equally distributed over two N and O centers, involved in an intramolecular hydrogen bond . This highlights the importance of detailed structural analysis in understanding the properties of such compounds.
Chemical Reactions Analysis
Isoquinoline derivatives can undergo a variety of chemical reactions. The use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a tert-butoxycarbonylation reagent for aromatic and aliphatic amine hydrochlorides and phenols has been demonstrated, proceeding chemoselectively in high yield under mild conditions . This indicates that the tert-butyl group can be introduced into various substrates, expanding the utility of isoquinoline derivatives in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoquinoline derivatives can be influenced by their molecular structure. For instance, intramolecular charge transfer and dual fluorescence were observed with the planarized aminobenzonitrile 1-tert-butyl-6-cyano
Applications De Recherche Scientifique
Chemical Reagent Applications
Tert-butyl 7-amino-4,4-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboxylate serves as a versatile reagent in chemical synthesis. Saito, Ouchi, and Takahata (2002, 2006, 2009) highlighted its role as a tert-butoxycarbonylation agent, employed for the chemoselective modification of acidic substrates such as phenols, amine hydrochlorides, and carboxylic acids without requiring a base. This process is valuable for its high yield and mild reaction conditions, making it a preferred choice for specific synthetic pathways (Saito, Ouchi, & Takahata, 2002) (Saito, Ouchi, & Takahata, 2006) (Saito & Takahata, 2009).
Role in Organic Synthesis
The compound finds application in organic synthesis, as demonstrated by Ivanov (2020), who utilized it in cascade reactions involving tert-butyl 2-(7-bromo-3-tert-butyl-8-R-4-oxopyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl)acetates. This process led to the efficient formation of tert-butyl 7-amino-3-tert-butyl-8-R-2-oxo-1,2-dihydropyrrolo[1,2-b][1,2,4]triazine-6-carboxylates, showcasing its utility in complex molecular constructions (Ivanov, 2020).
Applications in Medicinal Chemistry
In the field of medicinal chemistry, the compound's derivatives have shown promise. For instance, N-tert-Butyl isoquine (GSK369796), a derivative, was developed through a public-private partnership, demonstrating significant activity against Plasmodium falciparum, showcasing the potential of derivatives of tert-butyl 7-amino-4,4-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboxylate in the realm of antimalarial drug development (O’Neill et al., 2009).
Role in Photovoltaic Applications
Interestingly, derivatives of the compound have also found application in photovoltaic technology. Wu et al. (2009) studied carboxylated cyanine dyes, closely related to the tert-butyl compound, to improve the photoelectric conversion efficiency of dye-sensitized solar cells. This highlights the compound's relevance in the development of renewable energy technologies (Wu et al., 2009).
Propriétés
IUPAC Name |
tert-butyl 7-amino-4,4-dimethyl-1,3-dihydroisoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-15(2,3)20-14(19)18-9-11-8-12(17)6-7-13(11)16(4,5)10-18/h6-8H,9-10,17H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHKRQNBHDKCFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC2=C1C=CC(=C2)N)C(=O)OC(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20620820 |
Source


|
| Record name | tert-Butyl 7-amino-4,4-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
645418-66-2 |
Source


|
| Record name | tert-Butyl 7-amino-4,4-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

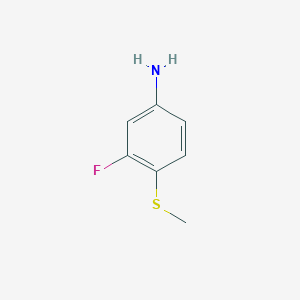
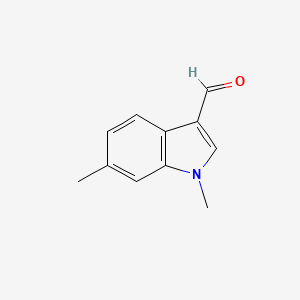
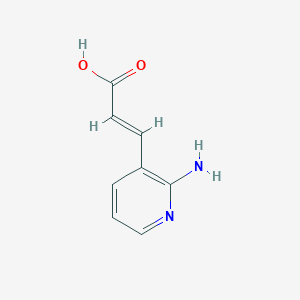

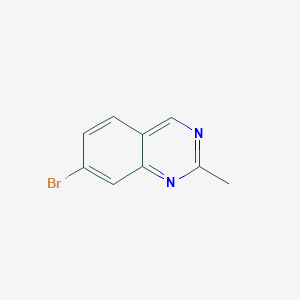
![2-(4-Bromomethyl-phenyl)-5-(3-nitro-phenyl)-[1,3,4]thiadiazole](/img/structure/B1291494.png)


